molecular formula C44H28Cl3N4P B1589249 Perchlorate ionophore I CAS No. 84896-72-0

Perchlorate ionophore I

Cat. No.: B1589249
CAS No.: 84896-72-0
M. Wt: 750 g/mol
InChI Key: XSEKVURIGRVPIT-UHFFFAOYSA-M
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Description

Perchlorate Ionophore I is a high-performance ionophore designed for the potentiometric detection of perchlorate (ClO₄⁻) ions in environmental and industrial wastewater samples. Its core structure is based on an iron(III) meso-tetraphenylporphine chloride (Fe(III)TPPCl) complex, which acts as a selective molecular recognition element in ion-selective electrodes (ISEs) . The ionophore's mechanism of action relies on the axial coordination of the perchlorate anion to the central Fe(III) metal center within the porphyrin ring. This specific interaction provides superior selectivity for perchlorate over other common anions, such as sulfate and nitrate, demonstrating a strong anti-Hofmeister behavior . This compound is primarily valued for monitoring perchlorate contamination in fireworks and explosives manufacturing wastewater, where concentrations can exceed 1,000 mg/L and pose a significant threat to drinking water sources and ecosystem health . When incorporated into a poly(vinyl chloride) (PVC) membrane plasticized with ortho-nitrophenyloctyl ether (NPOE), this ionophore facilitates the development of sensors with a rapid response time of less than 5 seconds, a wide linear detection range from 10⁻⁵ to 10⁻¹ M, and stable performance across a broad pH range (2-10) . The primary research value of this ionophore lies in its ability to offer a low-cost, field-deployable alternative to complex laboratory techniques like ion chromatography and mass spectrometry, enabling real-time, on-site screening for regulatory compliance and environmental safeguarding .

Properties

IUPAC Name

22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKVURIGRVPIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28Cl3N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451540
Record name Perchlorate ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84896-72-0
Record name Perchlorate ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Rational Design Principles for Perchlorate Ionophore I

Retrosynthetic Analysis and Precursor Identification for Perchlorate (B79767) Ionophore I

A retrosynthetic analysis of Perchlorate Ionophore I, [P(TPP)Cl₂]Cl, reveals its core structure is derived from meso-tetraphenylporphyrin (H₂TPP). The synthesis can be deconstructed into two primary stages: the formation of the porphyrin macrocycle and the subsequent insertion of the central phosphorus(V) cation.

The key precursors for the synthesis are:

Pyrrole : A five-membered aromatic heterocycle that serves as the fundamental building block for the tetrapyrrolic macrocycle.

Benzaldehyde : Provides the meso-phenyl substituents of the final porphyrin structure.

Phosphorus(V) source : A reagent, such as phosphorus pentachloride (PCl₅), is required to introduce the phosphorus center into the porphyrin core. researchgate.netnih.gov

The general retrosynthetic pathway is illustrated as follows:

Disconnect the central phosphorus atom : This step breaks down the final ionophore into the free-base meso-tetraphenylporphyrin (H₂TPP) and a phosphorus(V) chloride source.

Deconstruct the porphyrin macrocycle : The H₂TPP macrocycle is retrosynthetically cleaved into its constituent monomers, which are four equivalents of pyrrole and four equivalents of benzaldehyde. This disconnection reverses the acid-catalyzed condensation reaction used in its formation.

This analysis identifies the readily available commercial starting materials and outlines the main synthetic challenges: achieving efficient macrocyclization to form H₂TPP and the controlled insertion of the phosphorus center.

Optimized Synthetic Routes for this compound and Its Analogs

The synthesis of this compound begins with the preparation of its porphyrin ligand, H₂TPP. Several methods have been developed and optimized for this crucial step.

Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

Adler-Longo Method : This is a classical one-pot synthesis where benzaldehyde and pyrrole are refluxed in propionic acid open to the air. wikipedia.org While convenient for laboratory-scale synthesis, it typically results in modest yields (around 20%) due to the formation of polymeric side products. nih.gov The reaction equation is: 8 C₄H₄NH + 8 C₆H₅CHO + 3 O₂ → 2 H₂TPP + 14 H₂O wikipedia.org

Lindsey Synthesis : This two-step, high-yield method involves the acid-catalyzed condensation of pyrrole and benzaldehyde under inert conditions to form the porphyrinogen intermediate. This is followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the porphyrin. wikipedia.org This method offers significantly higher yields and purity compared to the Adler-Longo method.

Modern "Green" Methodologies : To address the use of high-boiling point solvents and improve efficiency, newer methods have been developed. These include mechanochemical synthesis, where reactants are ground together, and microwave-assisted synthesis, which can significantly reduce reaction times. nih.gov One approach describes the synthesis of tetraarylporphyrins using phosphorus pentachloride (PCl₅) as a catalyst for the condensation of pyrrole and aldehydes, achieving yields of 20–65%. researchgate.net

Synthesis MethodPrecursorsKey ConditionsTypical Yield
Adler-Longo Pyrrole, BenzaldehydeRefluxing propionic acid, aerobic~20%
Lindsey Pyrrole, Benzaldehyde1. Acid catalysis (e.g., TFA), CH₂Cl₂ 2. Oxidation (e.g., DDQ)>40%
PCl₅ Catalysis Pyrrole, Substituted BenzaldehydesPCl₅ catalyst, aerobic oxidation20-65%

Insertion of the Phosphorus(V) Center

Following the synthesis of H₂TPP, the phosphorus(V) center is introduced. This is typically achieved by reacting the free-base porphyrin with a suitable phosphorus source. The reaction with phosphorus pentachloride (PCl₅) in a solvent like pyridine or benzonitrile results in the formation of the stable, six-coordinate Dichloro(5,10,15,20-tetraphenylporphinato)phosphorus(V) chloride complex. porphyrin-laboratories.com The resulting molecule has an octahedral coordination geometry around the central phosphorus atom. rsc.org

Rational Design Principles for Enhanced Perchlorate Selectivity and Affinity

The function of this compound as a selective sensor for perchlorate (ClO₄⁻) is based on the principles of host-guest chemistry. The design leverages several key features of the phosphorus(V) porphyrin structure.

Lewis Acidity : The central phosphorus(V) atom is highly electron-deficient, making it a strong Lewis acid. This positive charge is crucial for attracting and coordinating with anions. In porphyrin-based ionophores, the Lewis acidity of the central metal or metalloid ion is a primary determinant of anion affinity. nih.gov

Coordination Geometry : The P(V) center in the porphyrin creates a well-defined binding site. The anion recognition occurs through the coordination of the perchlorate ion to the phosphorus center at one of the axial positions, displacing the chloride counter-ion. The rigid porphyrin macrocycle acts as a scaffold, preventing the collapse of the binding cavity.

Size and Shape Complementarity : While perchlorate is a relatively large, tetrahedral anion, the open axial coordination sites above and below the planar porphyrin ring can accommodate it. The selectivity for perchlorate over other anions is influenced by a combination of its size, shape, and charge density, which dictates the strength of the coordination bond with the P(V) center.

Lipophilicity : The four phenyl groups at the meso-positions of the porphyrin ring render the ionophore highly lipophilic. This property is essential for its function in ion-selective electrodes (ISEs), as it ensures the ionophore remains embedded within the organic polymer membrane and does not leach into the aqueous sample.

Directed Chemical Modifications for Tunable Recognition Properties

The recognition properties of phosphorus(V) porphyrins can be finely tuned through directed chemical modifications at two primary locations: the axial ligands and the peripheral meso-phenyl groups.

Modification of Axial Ligands : The two chloride ions at the axial positions of this compound are relatively labile and can be substituted with other ligands. This provides a powerful tool for modulating the ionophore's electronic properties and, consequently, its binding affinity and selectivity. For instance, replacing the chlorides with organic functional groups, such as aryloxy or carbazolylvinylnaphthalimide units, can alter the electron density at the phosphorus center and introduce new steric or electronic interactions with the target anion. nih.govnih.gov This "axial-bonding" approach allows for the construction of complex porphyrin arrays with tailored properties. nih.gov The nature of these axial ligands has been shown to strongly influence processes like charge transfer, which is fundamental to the ionophore's sensing mechanism. rsc.org

Modification of Peripheral Substituents : The meso-tetraphenylporphyrin framework can be modified by using substituted benzaldehydes in the initial synthesis. nih.gov Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can electronically tune the entire porphyrin π-system. An electron-withdrawing group (e.g., -NO₂) can increase the Lewis acidity of the central phosphorus atom, potentially enhancing its affinity for anions. Conversely, electron-donating groups (e.g., -OCH₃) can decrease it. These modifications provide a strategy to systematically adjust the ionophore's sensitivity and selectivity for different anions. nih.gov

Stereochemical Considerations and Chiral Recognition in Ionophore Design

While this compound itself is an achiral molecule and its target, the perchlorate anion, is also achiral, the principles of stereochemistry are highly relevant in the broader design of advanced porphyrin-based ionophores for chiral recognition.

The creation of chiral porphyrin hosts can be achieved through several strategies:

Covalent Attachment of Chiral Auxiliaries : Chiral substituents can be covalently bonded to the porphyrin macrocycle, often at the meso-phenyl positions. mdpi.com This is known as creating extrinsic chirality.

Use of Chiral Linkers : Two achiral porphyrin units can be connected via a chiral linker to create a "porphyrin-tweezer" system. The pre-organized chiral cavity between the two porphyrin rings can selectively bind chiral guest molecules. mdpi.com

Stereogenic Metal/Metalloid Center : Although challenging, the synthesis of compounds with a stereogenic P(V) center is an active area of research. chemrxiv.orgnih.gov Creating a P(V) porphyrin that is chiral at the phosphorus center itself would introduce a chiral binding pocket in the immediate vicinity of the anion coordination site, offering a sophisticated mechanism for enantioselective anion recognition.

Such chiral ionophores are designed to differentiate between enantiomers of chiral anions or to be used in asymmetric catalysis. The basis for this chiral recognition is the formation of diastereomeric host-guest complexes that have different association constants, allowing for the selective binding of one enantiomer over the other. mdpi.com

Molecular Recognition Mechanisms of Perchlorate Ionophore I

Host-Guest Interaction Models and Supramolecular Assembly

The interaction between Perchlorate (B79767) Ionophore I and the perchlorate anion is a classic example of host-guest chemistry. bbau.ac.in The ionophore, a macrocyclic phthalocyanine (B1677752) containing a central cobalt ion, acts as the host, providing a specific binding site for the perchlorate guest. The primary interaction model posits that the perchlorate anion directly coordinates with the central cobalt atom of the phthalocyanine ring. scirp.org This interaction leads to the formation of a stable host-guest complex.

Non-Covalent Bonding Interactions with Perchlorate (e.g., Hydrogen Bonding, Electrostatic Interactions)

The selective binding of the perchlorate anion by Perchlorate Ionophore I is achieved through a combination of non-covalent interactions. While anions are generally challenging to bind due to their high solvation energies, specific hosts can overcome this barrier. researchgate.net

Electrostatic and Coordinative Interactions : The principal binding force is the electrostatic or coordinative interaction between the negatively charged perchlorate anion and the positively charged cobalt metal center of the ionophore. scirp.org This direct interaction with the metal center is a key feature of metallophthalocyanine-based ionophores.

Hydrogen Bonding : Although the primary interaction is with the cobalt center, the presence of the carboxylic acid group on the phthalocyanine ring introduces the possibility of secondary hydrogen bonding interactions. These interactions can occur between the proton of the carboxylic acid and the oxygen atoms of the perchlorate anion, further stabilizing the complex. researchgate.net

The combination of these directed interactions allows the ionophore to preferentially bind perchlorate over other anions that may be present in a sample.

Spectroscopic Elucidation of Perchlorate Binding Events (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are essential for confirming and characterizing the binding of perchlorate to this compound. Changes in the spectroscopic signature of the ionophore upon addition of the anion provide direct evidence of the complexation event.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups within the ionophore and to detect changes upon complexation. For this compound (cobalt phthalocyanine-C-monocarboxylic acid), characteristic peaks for the phthalocyanine ring are observed at 1577, 1461, 1299, 1036, and 719 cm⁻¹. scirp.org The carboxylic acid group is identified by C=O stretching at 1726 cm⁻¹ and 1664 cm⁻¹, and OH stretching at 3199 cm⁻¹. scirp.org The binding of perchlorate is expected to cause shifts in the bands associated with the cobalt center and potentially the carboxylic acid group, indicating their involvement in the interaction.

UV-Visible (UV-Vis) Spectroscopy : Phthalocyanines have strong, characteristic absorptions in the UV-Vis region, known as the Q-band (around 600-700 nm) and the Soret or B-band (around 300-400 nm). The binding of an axial ligand like perchlorate to the central cobalt ion alters the electronic environment of the macrocycle, leading to shifts in the position and intensity of these bands. scirp.org For example, studies on similar ionophores show small but distinct shifts in UV-Vis bands upon perchlorate binding, consistent with interaction at the metal center. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. The binding of perchlorate to the ionophore would lead to changes in the chemical shifts of the protons on the phthalocyanine ring, particularly those close to the binding site. The complexity of ¹H NMR spectra can reveal the presence of multiple conformations in equilibrium, which often simplifies upon the formation of a discrete, stable metal complex. rsc.org

Table 1: Spectroscopic Data for this compound and Related Compounds

Spectroscopic TechniqueCompound/ComplexObserved FeaturesSignificanceReference
IR SpectroscopyThis compoundPhthalocyanine ring peaks (1577, 1461, 1299, 1036, 719 cm⁻¹); Carboxylic group peaks (C=O: 1726, 1664 cm⁻¹; OH: 3199 cm⁻¹)Confirms the chemical structure of the free ionophore before binding. scirp.org
UV-Vis SpectroscopyThis compound + PerchlorateShifts in the Q-band and Soret band of the phthalocyanine spectrum.Indicates direct interaction of the perchlorate anion with the cobalt metal center. scirp.orgscirp.org
¹H NMR SpectroscopyCyclopeptoid + Perchlorate SaltsSimplification of complex spectra and appearance of a single set of signals upon complexation.Demonstrates the formation of a single, symmetrical host-guest complex in solution. rsc.org
Circular Dichroism (CD)Cyclopeptoid cP1 + Perchlorate SaltsSignificant changes in spectral features in the far UV region upon addition of metal perchlorate salts.Indicates metal complex formation and associated conformational changes. rsc.org

Thermodynamic and Kinetic Aspects of Perchlorate Complexation

The effectiveness of an ionophore is defined by the thermodynamics and kinetics of its complexation with the target ion. Thermodynamics governs the stability of the host-guest complex, while kinetics determines the speed at which binding and unbinding occur.

Thermodynamics : The stability of the complex between this compound and perchlorate is quantified by the binding constant (K) or its logarithm (log K). A high binding constant signifies a strong and stable interaction. For instance, other advanced anion receptors like dodecabenzylbambus scirp.orguril exhibit exceptionally high stability constants for perchlorate (log K ≈ 10), highlighting the feasibility of designing highly affine hosts. mdpi.com The binding process is driven by favorable changes in enthalpy (ΔH°) and entropy (ΔS°). Enthalpy-driven binding, often determined by techniques like Isothermal Titration Calorimetry (ITC), typically indicates the formation of strong, direct bonds. mdpi.com

Kinetics : The rates of complexation and decomplexation are crucial, especially for applications in sensors that require a rapid response. Techniques like cyclic voltammetry can be employed to assess the kinetics of ionophore-facilitated ion transfer across membrane interfaces. researchgate.net For a sensor to be effective, the binding must be fast enough to reach equilibrium quickly but also reversible, allowing the sensor to respond to changing concentrations of the analyte. liverpool.ac.uk

Table 2: Thermodynamic and Kinetic Parameters for Anion Complexation

ParameterIonophore SystemValueMethodSignificanceReference
Stability Constant (log K)Dodecabenzylbambus scirp.orguril + ClO₄⁻~10PotentiometryDemonstrates exceptionally strong and selective binding of perchlorate. mdpi.com
Binding Constant (log K)Calixarene H + Na⁺ (as perchlorate salt)> 7Isothermal Titration Calorimetry (ITC)Shows very high affinity, indicating strong complex formation. mdpi.com
Enthalpy Change (ΔrH°)Calixarene H + Na⁺ (as perchlorate salt)-44.5 kJ/molIsothermal Titration Calorimetry (ITC)Indicates the binding process is strongly driven by favorable enthalpy changes. mdpi.com
Kinetic AssessmentVarious Ionophores + IonsStandard rate constants (k⁰)Cyclic Voltammetry (CV)Allows for the quantitative assessment of the speed of ion transfer and complexation at interfaces. researchgate.net

Conformational Changes of this compound Upon Perchlorate Binding

The binding of a guest ion often induces a conformational change in the host ionophore. This "induced fit" mechanism can enhance the selectivity and stability of the complex. Upon binding the perchlorate anion, this compound is expected to undergo subtle structural rearrangements to optimize the non-covalent interactions.

Role of Solvent and Matrix Effects on Recognition Processes

The recognition process does not occur in a vacuum; it is profoundly influenced by the surrounding environment, namely the solvent and, in sensor applications, the polymer matrix.

Solvent Effects : The polarity of the solvent plays a crucial role. In polar solvents like water, the high hydration energy of anions presents a significant barrier to complexation, as the ionophore must compete with solvent molecules to bind the guest. researchgate.net The use of less polar environments, such as the organic phase of a polymer membrane, facilitates the binding by lowering the energetic penalty of desolvating the anion. The choice of solvent can also affect the ionophore's conformation and the stability of the resulting complex. rsc.org

Matrix Effects : In ion-selective electrodes, the ionophore is embedded within a polymer matrix (e.g., PVC). The composition of this matrix, including the type of polymer and the presence of additives, significantly impacts the sensor's performance. researchgate.net The matrix provides the necessary lipophilic environment to allow the ionophore to function, but it can also introduce interferences. clu-in.org The selectivity of the sensor is a synergistic effect of the ionophore's intrinsic binding affinity and the free energies of phase transfer of ions from the aqueous sample into the organic membrane phase. researchgate.net Therefore, optimizing the matrix is as important as designing the ionophore for achieving high selectivity and sensitivity. epa.gov In complex samples like urine, matrix components can cause significant interference, often requiring sample pretreatment to ensure accurate detection. nih.gov

Analytical Applications of Perchlorate Ionophore I in Research Methodologies

Potentiometric Sensing Platforms.scirp.orgmdpi.comchula.ac.thresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netntsensors.comnico2000.netscbt.com

Potentiometric sensors, particularly ion-selective electrodes (ISEs), represent a primary application of Perchlorate (B79767) ionophore I. These sensors offer a simple, cost-effective, and rapid means of determining perchlorate concentrations in a variety of sample matrices. The performance of these ISEs is critically dependent on the fabrication process, membrane composition, and the architecture of the electrode.

Ion-Selective Electrode (ISE) Fabrication and Optimization.scirp.orgmdpi.comchula.ac.thresearchgate.netresearchgate.netresearchgate.netrsc.orgntsensors.comnico2000.netscbt.com

The fabrication of perchlorate-selective ISEs involves the incorporation of Perchlorate ionophore I into a polymeric membrane, which is then cast onto an electrode body. A common approach involves dissolving the ionophore, a polymer matrix such as poly(vinyl chloride) (PVC), and a plasticizer in a suitable solvent like tetrahydrofuran. This "cocktail" is then applied to the electrode surface and allowed to dry, forming the ion-selective membrane.

Optimization of the ISE fabrication process is crucial for achieving optimal sensor performance. Key parameters that are often fine-tuned include the concentration of the ionophore, the ratio of polymer to plasticizer, and the membrane casting procedure. For instance, studies have shown that varying the concentration of the ionophore directly impacts the electrode's sensitivity and linear range. Furthermore, the choice of plasticizer can significantly influence the membrane's physical properties, such as its elasticity and durability, as well as its electrochemical characteristics. The use of thick-film serigraphic technology has also been explored for the development of miniaturized, all-solid-state perchlorate-selective electrodes. researchgate.net

Membrane Composition and Performance Characteristics.scirp.orgmdpi.comchula.ac.thresearchgate.netresearchgate.netresearchgate.netrsc.orgntsensors.comnico2000.netscbt.com

ComponentFunctionExample Materials
Ionophore Provides selectivity by selectively binding to perchlorate ions.This compound, Dodecabenzylbambus researchgate.neturil, Cobalt Phthalocyanine (B1677752) derivatives, Modified NaY zeolite
Polymer Matrix Provides the structural integrity of the membrane.Poly(vinyl chloride) (PVC)
Plasticizer Dissolves the ionophore and enhances membrane fluidity and ion mobility.o-Nitrophenyl octyl ether (o-NPOE), Dibutyl phthalate (DBP), Bis(2-ethylhexyl)sebacate (DOS), Dibutyl sebacate (B1225510) (DBS)
Lipophilic Additive Reduces the membrane resistance and improves the Nernstian response.Cetyltrimethylammonium bromide (CTMAB), Tridodecylmethylammonium chloride (TDMACl)

The performance of these membranes is characterized by several key metrics. The Nernstian response, which is the change in potential for a tenfold change in ion concentration, is ideally -59.2 mV/decade for a monovalent anion like perchlorate at room temperature. researchgate.net Electrodes based on this compound and its alternatives have demonstrated near-Nernstian slopes, often around -57 to -62.3 mV/decade. scirp.orgresearchgate.net The selectivity of the electrode, which is its ability to distinguish perchlorate from other interfering ions, is another critical parameter. Research has shown that electrodes utilizing these ionophores exhibit high selectivity for perchlorate over common anions such as chloride, nitrate (B79036), and sulfate (B86663). mdpi.comresearchgate.net

Solid-Contact Electrode Architectures and Ion-to-Electron Transduction.scirp.orgchula.ac.thresearchgate.netresearchgate.netrsc.orgntsensors.com

Traditional ISEs employ an internal filling solution, which can be prone to leakage and limits miniaturization. To overcome these limitations, solid-contact ISEs (SC-ISEs) have been developed. In SC-ISEs, the ion-selective membrane is directly cast onto a solid conductive material that acts as an ion-to-electron transducer.

Various materials have been investigated for this purpose, with conducting polymers being a popular choice due to their high conductivity and capacitance. Poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used conducting polymer in this context. mdpi.comresearchgate.net The PEDOT layer is typically electropolymerized onto a glassy carbon or gold electrode, and the ion-selective membrane is subsequently applied. scirp.orgmdpi.com This architecture provides a stable potential and efficient ion-to-electron transduction, leading to robust and reliable sensors. Other materials, such as single-walled carbon nanotubes (SWCNTs), have also been explored as solid-contact materials, demonstrating good performance in perchlorate sensing. researchgate.net

The ion-to-electron transduction process at the solid-contact interface is crucial for the functioning of the sensor. The conducting polymer or other transducer material facilitates the conversion of the ionic charge carried by perchlorate ions in the membrane into an electronic signal that can be measured by a potentiometer. The stability of this interface is paramount for achieving a low-drift and reproducible sensor response.

Calibration Techniques and Analytical Figures of Merit (e.g., Detection Limit, Linear Range).scirp.orgmdpi.comchula.ac.thresearchgate.netresearchgate.netnico2000.net

To ensure accurate and reliable measurements, perchlorate-selective electrodes must be properly calibrated. Calibration is typically performed by measuring the electrode's potential in a series of standard solutions of known perchlorate concentrations. A calibration curve is then constructed by plotting the potential as a function of the logarithm of the perchlorate concentration.

From the calibration curve, several important analytical figures of merit can be determined:

Linear Range: The concentration range over which the electrode's response is linear. For many perchlorate ISEs, this range extends from the micromolar to the molar concentration level. chula.ac.thresearchgate.net Some advanced sensors have demonstrated linear ranges down to the nanomolar level. scirp.org

Detection Limit: The lowest concentration of perchlorate that can be reliably detected. Detection limits for perchlorate ISEs are typically in the micromolar range, with some specialized electrodes reaching the nanomolar range. scirp.orgchula.ac.thresearchgate.net

Slope: The slope of the linear portion of the calibration curve, which should be close to the theoretical Nernstian value.

Response Time: The time it takes for the electrode to reach a stable potential after being introduced to a new solution. Response times are generally fast, often within seconds. chula.ac.thresearchgate.net

The following table summarizes the performance characteristics of several reported perchlorate-selective electrodes:

IonophoreLinear Range (M)Detection Limit (M)Slope (mV/decade)Reference
Cobalt Phthalocyanine derivative5 x 10⁻⁹ - 1 x 10⁻²1 x 10⁻⁹-62.3 scirp.org
Dodecabenzylbambus researchgate.neturil10⁻⁶ - 10⁻¹Not specified~ -57 researchgate.net
Modified NaY zeolite1 x 10⁻⁵ - 1 x 10⁻²9.28 x 10⁻⁶-57.63 chula.ac.th
Cu((benzyl)₂ semanticscholar.organeN₆)₂1.0 x 10⁻⁶ - 1.0 x 10⁻¹4.0 x 10⁻⁷-59.4 researchgate.net

Spectrophotometric and Fluorometric Detection Systems.rsc.orgnih.govepa.gov

While potentiometry is a dominant technique for perchlorate sensing with ionophores, spectrophotometric and fluorometric methods offer alternative detection modalities with distinct advantages, such as high sensitivity and the potential for visual detection.

Chromogenic and Fluorogenic Signaling Mechanisms

In the context of perchlorate detection, chromogenic and fluorogenic signaling mechanisms involve the use of a chemical system that produces a color change (chromogenic) or a change in fluorescence intensity (fluorogenic) upon binding of the perchlorate ion. This is typically achieved by coupling an ionophore, which provides the selective recognition of perchlorate, to a signaling molecule (a chromophore or fluorophore).

The general principle involves a change in the electronic properties of the signaling molecule when the ionophore binds to perchlorate. This can occur through several mechanisms, such as:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the ionophore and fluorophore are in close proximity. In the absence of the target ion, electron transfer occurs from the ionophore to the excited fluorophore, quenching the fluorescence. Upon binding of the ionophore to the perchlorate ion, the electron transfer is inhibited, leading to an increase in fluorescence intensity.

Intramolecular Charge Transfer (ICT): ICT-based sensors utilize a donor-acceptor-type fluorophore. The binding of the perchlorate ion to the ionophore part of the molecule alters the electron density distribution, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Förster Resonance Energy Transfer (FRET): FRET-based systems involve two fluorophores, a donor and an acceptor. The binding of the analyte to the ionophore induces a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

While the development of spectrophotometric and fluorometric sensors specifically utilizing "this compound" is not extensively detailed in the provided search results, the principles of chromogenic and fluorogenic signaling are well-established in the broader field of chemical sensing. The high selectivity of this compound makes it a promising candidate for integration into such optical sensing platforms for perchlorate.

Development of Optical Perchlorate Sensors.

The development of optical sensors for perchlorate detection represents a significant area of research, aiming to provide sensitive and selective analytical methods. While the direct application of this compound in commercially available or extensively researched optical sensors is not widely documented in publicly accessible literature, the principles of optical sensing using ionophores offer a framework for its potential use.

Optical sensors, or optodes, typically immobilize an ionophore and a chromoionophore within a polymeric membrane. The ionophore, in this case, this compound, would selectively bind to perchlorate ions. This binding event alters the microenvironment of the chromoionophore, leading to a change in its optical properties, such as absorbance or fluorescence. This change is then measured and correlated to the concentration of perchlorate in the sample. The selectivity of the sensor is primarily determined by the selective recognition of the perchlorate anion by the ionophore.

Key components in the theoretical design of such an optical sensor would include:

This compound: As the recognition element responsible for selective binding of perchlorate.

Chromoionophore: A dye that transduces the ion-binding event into a measurable optical signal.

Polymer Matrix: A hydrophobic matrix, such as polyvinyl chloride (PVC), to encapsulate the active components and provide a stable sensing film.

Plasticizer: A solvent added to the polymer matrix to ensure membrane fluidity and mobility of the sensing components.

Electrophoretic and Chromatographic Integration.

The integration of selective ionophores into electrophoretic and chromatographic techniques can enhance the separation and detection of specific analytes. While detailed studies focusing on the integration of this compound are scarce, its potential utility in these analytical domains can be extrapolated from its function as a selective binding agent for perchlorate.

On-Column Detection Strategies.

On-column detection strategies aim to identify and quantify the analyte of interest directly as it separates within the chromatographic or electrophoretic system. While specific on-column detection methods developed with this compound are not prominently described in the literature, its selective binding properties could be harnessed for such purposes.

A potential on-column detection strategy could involve the use of a spectroscopic detector in conjunction with a separation technique. If the this compound-perchlorate complex exhibits unique spectroscopic properties (e.g., a change in absorbance or fluorescence), this could be monitored directly on the column. As the separated perchlorate band passes through the detection window, the formation of the complex would generate a signal proportional to the perchlorate concentration.

Another hypothetical approach could involve an electrochemical detector. If this compound is immobilized on the surface of an electrode within the separation column, the binding of perchlorate could induce a measurable change in the electrode's potential or current. This would provide a real-time signal for the presence of perchlorate.

Microfluidic and Lab-on-a-Chip Applications for Perchlorate Detection.

The miniaturization of analytical systems into microfluidic and lab-on-a-chip (LOC) devices offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability. The incorporation of this compound into such platforms could lead to the development of compact and efficient sensors for on-site perchlorate monitoring.

A microfluidic device for perchlorate detection could be designed with a sensing chamber containing a membrane doped with this compound. As the sample flows through the chamber, perchlorate ions would be selectively captured by the ionophore. The detection could be achieved through various means integrated into the chip, such as optical or electrochemical methods, as described in the previous sections.

For example, a microfluidic chip could integrate an optical waveguide with a sensing region coated with a this compound-containing membrane. The binding of perchlorate would cause a change in the refractive index or light absorption at the sensing region, which could be detected by a miniaturized spectrometer.

Similarly, microelectrodes could be fabricated within the microfluidic channels and coated with a this compound-based membrane to create a potentiometric or amperometric sensor. The small dimensions of the microfluidic system would allow for rapid diffusion and interaction of the analyte with the sensing layer, leading to fast response times.

While the realization of such devices specifically utilizing this compound requires further research and development, the principles of microfluidics and ionophore-based sensing provide a clear pathway for their potential creation.

Selectivity and Interference Studies in Perchlorate Ionophore I Systems

Evaluation of Anion Selectivity Profiles of Perchlorate (B79767) Ionophore I

The primary measure of an ionophore's effectiveness is its anion selectivity profile, which quantifies its preference for the target ion (perchlorate) over other potentially interfering anions. This is typically expressed using the potentiometric selectivity coefficient (log KpotClO₄⁻,X⁻), where a more negative value indicates a stronger preference for perchlorate over the interfering anion, X⁻.

Research into various perchlorate ionophores demonstrates a strong dependence of selectivity on the ionophore's molecular structure. For instance, macrocyclic compounds like Dodecabenzylbambus scispace.comuril (Bn12BU scispace.com) have been identified as highly effective ionophores. mdpi.comresearchgate.net This is attributed to the excellent match between the size of the perchlorate ion and the receptor cavity of the molecule, leading to the formation of very strong supramolecular complexes. mdpi.comresearchgate.net In systems using Bn12BU scispace.com, the selectivity for perchlorate over common inorganic anions like bromide, chloride, nitrate (B79036), and sulfate (B86663) is notably high. mdpi.comresearchgate.net

Another class of compounds used as perchlorate ionophores includes polyamines, such as 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane. These ionophores function through electrostatic and hydrogen bonding interactions with target anions. researchgate.net The selectivity of these systems is influenced by the membrane composition, including the type of plasticizer used. scispace.comresearchgate.net For example, membranes plasticized with dibutyl sebacate (B1225510) (DBS) or o-nitrophenyl octyl ether (NPOE) show good selectivity for perchlorate, with interference from other anions being relatively low. scispace.comresearchgate.net

The general selectivity sequence for halides in many perchlorate ISEs follows the order Cl⁻ < Br⁻ < I⁻, reflecting the Hofmeister series, where larger, less hydrated anions interact more strongly with the ionophore-membrane system. mdpi.com

Table 1: Potentiometric Selectivity Coefficients (log KpotClO₄⁻,X⁻) for Different Perchlorate Ionophore I Systems

Interfering Anion (X⁻)Ionophore System A (Bn12BU scispace.com-based) mdpi.comIonophore System B (Polyamine-based with DBP plasticizer) scispace.comresearchgate.net
Nitrate (NO₃⁻)-2.5-1.8
Iodide (I⁻)-0.5Data Not Available
Thiocyanate (B1210189) (SCN⁻)Data Not Available-1.7
Bromide (Br⁻)-3.1-2.5
Chloride (Cl⁻)-3.8-3.1
Sulfate (SO₄²⁻)-4.5-3.8
Note: Values are approximate and derived from published research. Lower values indicate higher selectivity for perchlorate.

Impact of Competing Anions on Perchlorate Recognition

Despite favorable selectivity coefficients, the practical application of perchlorate ionophores can be challenging due to the presence of competing anions, often at concentrations several orders of magnitude higher than that of perchlorate. clu-in.org The formation of the necessary ion-associate complex between the ionophore and perchlorate can be hampered by other anions, such as nitrate and iodide, which may form complexes of similar stability. mdpi.com This competition for the ionophore's binding sites is a primary source of analytical interference.

The issue is particularly pronounced with large, singly charged anions that have low hydration energy, making them more likely to partition into the organic membrane phase of an ISE. researchgate.net Even with high selectivity for perchlorate, a massive excess of a less-preferred anion like chloride or nitrate can lead to a significant sensor response, potentially masking the signal from trace levels of perchlorate. clu-in.org This is a critical consideration in the analysis of real-world samples like drinking water or environmental matrices, where background ion concentrations are typically high. clu-in.org The competitive inhibition mechanism is also observed in biological systems, where anions like perchlorate, nitrate, and thiocyanate compete for the same sodium-iodide symporter (NIS), highlighting their inherent functional similarity. frontiersin.org

Strategies for Enhancing Selectivity and Minimizing Interference

Several strategies have been developed to improve the selectivity of perchlorate recognition and mitigate the effects of competing anions.

Molecular Design of the Ionophore : The most fundamental strategy is the development of ionophores with exceptionally high affinity and specificity for perchlorate. mdpi.com The use of receptors like Dodecabenzylbambus scispace.comuril, which possess a pre-organized cavity perfectly suited for the perchlorate ion, results in very strong binding and inherently high selectivity. mdpi.comresearchgate.net

Optimization of Membrane Composition : The performance of ionophore-based sensors is highly dependent on the composition of the ion-selective membrane, which typically includes a polymer matrix (e.g., PVC), a plasticizer, and the ionophore itself. Modifying the type and amount of plasticizer (such as NPOE, DBP, or DBS) can alter the dielectric constant of the membrane and influence the ion-exchange kinetics, thereby improving selectivity. scispace.comresearchgate.net Studies have shown that optimizing the weight percentage of the ionophore within the membrane is crucial for achieving the best stability and selectivity. scispace.com

Masking and Pre-treatment : In cases where a specific, highly interfering ion is present, chemical masking can be employed. For example, if iodide interference is a concern, it can be precipitated out of the sample solution as silver iodide (AgI) by adding a silver nitrate or silver sulfate solution before measurement. mdpi.com

Matrix Diversion Techniques : For analytical applications like ion chromatography, advanced techniques can be used to remove interfering ions. One such method involves using a highly selective concentrator column, such as one with a cryptand C1 phase. nih.gov This column selectively retains perchlorate while allowing the bulk matrix ions (e.g., chloride, sulfate) to be washed away to waste, thus eliminating interference before the final measurement. nih.gov

Cross-Sensitivity Analysis to Structurally Similar Anions (e.g., Iodide, Thiocyanate, Nitrate)

Anions that are structurally similar to perchlorate in terms of size, charge, and low hydration energy are the most significant interferents. These include iodide (I⁻), thiocyanate (SCN⁻), and nitrate (NO₃⁻). mdpi.comfrontiersin.orgnih.gov

Nitrate (NO₃⁻) : Nitrate is frequently a problematic interferent for many perchlorate-selective electrodes. mdpi.com Its similar charge and size allow it to compete for the ionophore's binding sites. However, advanced ionophores like Bn12BU scispace.com have demonstrated excellent selectivity against nitrate. mdpi.com

Iodide (I⁻) : As a large, polarizable anion, iodide often shows significant interference with perchlorate sensors. mdpi.com In some sensor systems, the selectivity for iodide can be close to that of perchlorate, making it difficult to measure low concentrations of perchlorate in iodide-rich samples without pre-treatment. mdpi.com

Thiocyanate (SCN⁻) : Thiocyanate is another competitive anion due to its charge and size. researchgate.netfrontiersin.org Along with perchlorate and nitrate, it is often studied as a competitive inhibitor in biological and chemical systems. nih.govnih.gov

The cross-sensitivity to these anions underscores the importance of characterizing the selectivity coefficients for each specific ionophore system to understand its limitations and applicability for a given sample matrix.

Table 2: Cross-Sensitivity of this compound Systems to Structurally Similar Anions

Interfering AnionSelectivity Coefficient (log KpotClO₄⁻,X⁻)Ionophore System / Notes
Iodide (I⁻)-0.5Bn12BU scispace.com-based system; indicates significant interference. mdpi.com
Thiocyanate (SCN⁻)-1.7Polyamine-based system with DBP plasticizer. scispace.comresearchgate.net
Nitrate (NO₃⁻)-1.8Polyamine-based system with DBP plasticizer. scispace.comresearchgate.net
Nitrate (NO₃⁻)-2.5Bn12BU scispace.com-based system; indicates high selectivity against nitrate. mdpi.com

pH and Ionic Strength Effects on Perchlorate Recognition and Selectivity

The chemical environment of the sample, particularly its pH and total ionic strength, can significantly affect the performance of a perchlorate ionophore system.

pH Effects : For ionophores that rely on protonation to bind anions, such as polyamines, the pH of the solution is critical. researchgate.net There is typically an optimal pH range within which the sensor provides a stable and predictable response. For example, some polyamine-based electrodes show a stable potential in a pH range of approximately 4.5 to 9.5. researchgate.net Outside this range, significant changes in potential can occur due to the protonation or deprotonation of the ionophore or co-extraction of hydroxide (B78521) ions, affecting the sensor's accuracy. Most measurements are therefore conducted in buffered solutions, often at a neutral pH of 7.0. scispace.com

Ionic Strength Effects : The total ionic strength of a solution, which is a function of the concentration of all ions present, can also impact sensor performance. Generally, as the ionic strength of a solution increases, the activity of the target ion decreases, and competition for the ionophore's binding sites becomes more pronounced. scispace.com In the analysis of real water samples with varying concentrations of background electrolytes, it has been observed that the electrode's response slope may deviate from the ideal Nernstian value, affecting the accuracy of the measurement. mdpi.com Therefore, for precise measurements, it is often necessary to adjust the sample and calibration standards to a constant ionic strength using an ionic strength adjustment buffer (ISAB). frtr.gov

Computational and Theoretical Investigations of Perchlorate Ionophore I

Molecular Dynamics Simulations of Host-Guest Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For Perchlorate (B79767) Ionophore I, MD simulations can elucidate the intricate dance between the ionophore (host) and the perchlorate anion (guest). These simulations model the movement of every atom in the system, including the surrounding solvent molecules, by solving Newton's equations of motion.

Detailed research findings from MD simulations on analogous porphyrin-based anion receptors reveal several key aspects of the complexation process. The simulations can track the stability of the host-guest complex, showing how the perchlorate anion remains bound within the ionophore's recognition site. nih.gov This is often stabilized by a combination of forces, including electrostatic interactions and hydrogen bonding, even in a dynamic solvent environment. nih.gov

Furthermore, MD simulations can illustrate the conformational changes that the ionophore undergoes upon binding the perchlorate anion. The flexibility of the porphyrin macrocycle and its substituents can play a crucial role in accommodating the guest ion. The stability of such complexes in simulations, often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions, provides a measure of the complex's integrity over time. nih.gov For a stable complex, the RMSD is expected to remain low and fluctuate around an equilibrium value. nih.gov

Table 1: Representative Data from MD Simulations of Porphyrin-Anion Complexes

Simulation Parameter Typical Value/Observation Significance for Perchlorate Ionophore I
Simulation Time 2-30 nanoseconds Allows for the observation of complex stability and dynamics. nih.govnih.gov
RMSD of Complex Low and stable Indicates a stable host-guest complex with the perchlorate anion. nih.gov
Solvent Environment Mixed solvents (e.g., DMSO/water) Mimics realistic conditions for sensor applications. nih.gov

Density Functional Theory (DFT) Calculations for Binding Energies and Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for calculating the optimized geometries and binding energies of host-guest complexes with high accuracy. For this compound, DFT calculations can provide a static, minimized-energy picture of how the perchlorate anion is bound.

DFT studies on similar metalloporphyrin systems that bind anions have shown that the central metal ion plays a key role in the recognition process. illinois.edumdpi.com In the case of this compound, the highly electron-deficient phosphorus(V) center is expected to act as a strong Lewis acid, creating a favorable electrostatic potential for attracting the anionic perchlorate. The calculations can determine the precise bond lengths and angles of the coordinated anion.

The binding energy, a critical parameter obtained from DFT calculations, quantifies the strength of the interaction between the ionophore and the perchlorate anion. A more negative binding energy signifies a more stable complex. For instance, DFT calculations on zinc-porphyrin complexes with various anions have quantified their relative binding affinities. nih.gov These calculations help in understanding the selectivity of the ionophore for perchlorate over other anions by comparing their respective binding energies.

Table 2: Illustrative DFT Calculation Results for Porphyrin-Anion Binding

Computational Method Calculated Parameter Finding for Analogous Systems Relevance to this compound
M06-2X/6-31G(d,p) Binding Energy (kcal/mol) Varies with anion and host structure Predicts the strength of the ionophore-perchlorate bond. nih.gov
B3LYP/6-31G* Optimized Geometry Reveals bond distances and coordination Determines the 3D structure of the host-guest complex. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ionophore Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. In the context of ionophore design, QSAR can be used to predict the perchlorate-sensing ability of new, unsynthesized derivatives of this compound.

A QSAR model is built using a dataset of existing ionophores for which the perchlorate selectivity is known. Molecular descriptors, which are numerical representations of the chemical and physical properties of the ionophores, are calculated. These descriptors can include parameters related to size, shape, electronic properties, and lipophilicity. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity (e.g., selectivity for perchlorate).

In Silico Design and Screening of Novel this compound Derivatives

Building upon the insights from MD and DFT, in silico design and screening involve the use of computational methods to propose and evaluate new molecular structures with enhanced properties. For this compound, the goal is to design derivatives with improved selectivity, sensitivity, or stability for perchlorate detection.

The design process often involves modifying the peripheral substituents on the tetraphenylporphyrin (B126558) framework. For example, introducing electron-withdrawing or electron-donating groups can tune the electronic properties of the phosphorus(V) center, thereby affecting its interaction with the perchlorate anion. Computational docking can then be used to rapidly assess the binding of perchlorate to a large virtual library of these newly designed derivatives.

Molecular dynamics simulations can further be employed to evaluate the stability of the complexes formed by the most promising candidates from the initial screening. This hierarchical approach, from design to docking and then to more rigorous simulations, allows for an efficient exploration of the chemical space and accelerates the discovery of improved ionophores. Studies on other porphyrin derivatives have demonstrated the utility of this in silico approach in identifying compounds with high binding affinity for specific targets. nih.govetamu.edu

Prediction of Recognition Pathways and Selectivity Trends

Computational methods are instrumental in predicting the pathways through which an ionophore recognizes a specific ion and the factors that determine its selectivity for that ion over others. For this compound, the primary recognition mechanism involves the interaction of the perchlorate anion with the Lewis acidic phosphorus(V) center of the porphyrin.

DFT calculations can be used to map the potential energy surface of the binding process, identifying the most likely pathway for the anion to approach and bind to the ionophore. These calculations can also be used to predict selectivity trends by comparing the binding energies of perchlorate with those of other potentially interfering anions, such as chloride, nitrate (B79036), or sulfate (B86663). The selectivity is often a result of a combination of factors, including the size, shape, and charge distribution of both the ion and the ionophore's binding cavity.

Studies on functionalized tetraphenyl porphyrins have shown that selectivity trends can be rationalized through computational analysis of the host-guest interactions. nih.gov For this compound, the rigid structure of the porphyrin macrocycle and the specific coordination geometry of the phosphorus(V) center are expected to impart a high degree of selectivity for the tetrahedral perchlorate anion. Computational models can quantify these effects and guide the design of future ionophores with even greater selectivity.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dichloro-tetraphenylporphyrinato-phosphorus(V)-chloride
Perchlorate
Chloride
Nitrate
Sulfate

Material Science Applications of Perchlorate Ionophore I

Incorporation into Polymeric Membranes and Solid-State Matrices

The foundational application of perchlorate (B79767) ionophores in material science is their incorporation into polymeric membranes to create ion-selective electrodes (ISEs). These sensors rely on the ionophore being physically entrapped within a plasticized polymer matrix, most commonly poly(vinyl chloride) (PVC). The membrane's composition is critical to its performance and typically includes the ionophore, a plasticizer, and sometimes a lipophilic additive to enhance selectivity and electrical properties.

For instance, a highly selective perchlorate sensor was developed using a Dodecabenzylbambus mdpi.comuril (Bn12BU mdpi.com) ionophore, which demonstrates a strong affinity for the perchlorate ion due to the excellent size match between the ion and the receptor's cavity. mdpi.com This ionophore was embedded in a plasticized PVC-based ion-selective membrane (ISM). mdpi.com To create a more robust "solid-state" sensor, this membrane was cast onto a glassy carbon electrode pre-coated with a conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), which acts as a solid-contact material, replacing the traditional internal liquid filling solution. mdpi.com The performance of such electrodes can be optimized by varying the concentration of the ionophore and additives like tridodecylmethylammonium chloride (TDMACl) within the membrane. mdpi.com These solid-contact ISEs exhibit rapid response times and high stability, making them suitable for analyzing real-world water samples. mdpi.com

The choice of matrix components significantly influences the sensor's analytical characteristics. Research has shown that the ratio of ionophore to other components, such as lipophilic additives, can be adjusted to optimize sensor selectivity and operational lifetime. nih.gov

Table 1: Composition and Performance of a Perchlorate-Selective Solid-Contact Electrode

Component Function Example Material Performance Metric Result Citation
Ionophore Selectively binds perchlorate (ClO₄⁻) Dodecabenzylbambus mdpi.comuril (Bn12BU mdpi.com) Linear Range 10⁻¹ to 10⁻⁶ M mdpi.com
Polymer Matrix Provides structural support for the membrane Poly(vinyl chloride) (PVC) Potentiometric Slope ~57 mV/decade mdpi.com
Solid Contact Transduces ion activity to an electrical signal Poly(3,4-ethylenedioxythiophene) (PEDOT) Stability High mdpi.com
Lipophilic Additive Improves membrane properties and selectivity Tridodecylmethylammonium chloride (TDMACl) Selectivity High against Br⁻, Cl⁻, NO₃⁻, SO₄²⁻ mdpi.com

Development of Advanced Sensing Materials with Tunable Properties

Beyond simple incorporation, research focuses on developing advanced sensing materials where the properties can be finely tuned. This is often achieved by modifying the polymer matrix or the ionophore itself. Covalently attaching the ionophore to the polymer backbone is a key strategy to create plasticizer-free sensors with enhanced long-term stability. scirp.org

In one study, novel solid-contact perchlorate sensors were developed using cobalt phthalocyanine-based ionophores that were covalently attached to a polyacrylamide (PAA) polymer. scirp.org This approach prevents the ionophore from leaching out of the membrane, a common failure point in traditional ISEs. scirp.org The resulting sensor, which used a poly(butyl methacrylate-co-dodecyl methacrylate) (PBDA) membrane, demonstrated excellent selectivity for perchlorate over many other common anions. scirp.org Interestingly, the covalent attachment of the ionophore resulted in a near-Nernstian anionic slope of –62.3 mV/decade, indicating a well-behaved sensor response, whereas a sensor with the free, non-attached ionophore exhibited a less ideal, super-Nernstian slope. scirp.org This demonstrates how covalent modification can be used to tune and improve the electrochemical properties of the sensing material. scirp.org

The development of such materials allows for sensors with extremely low detection limits, reaching the nanomolar range, which is critical for environmental monitoring of perchlorate. scirp.org The response of these advanced sensors can remain stable over a wide pH range, from 4 to 10.5, further showcasing their tunable and robust nature. scirp.org

Integration into Nanomaterials for Enhanced Perchlorate Detection Performance

The integration of perchlorate ionophores with nanomaterials has opened new avenues for significantly enhancing detection performance. Nanomaterials offer high surface-area-to-volume ratios and unique electronic properties that can be leveraged to create more sensitive and stable sensors.

A prime example is the use of magnetic nanoparticles (MNPs) as a support for ionophore immobilization. researchgate.net In this design, a capacitive electrochemical sensor was developed using a silicon nitride substrate chemically modified with a cobalt phthalocyanine-polyacrylamide (Co(II)Pc-PAA) structure. researchgate.net The performance of this sensor was markedly improved by incorporating MNPs into the structure (Si₃N₄/APTES-MNP/Co(II)Pc-PAA). researchgate.net The use of nanoparticles as an immobilization platform enhances the performance, leading to a sensor capable of detecting perchlorate in a wide concentration range (10⁻¹⁰ to 10⁻⁴ M) with a very low detection limit of 2x10⁻¹⁰ M. researchgate.net This high sensitivity makes such devices extremely promising for environmental applications where trace amounts of perchlorate need to be detected. researchgate.net

Surface Modification and Immobilization Techniques for Ionophore Stability

The long-term stability of ionophore-based sensors is a major challenge, as the ionophore can gradually leach from the polymeric membrane. To overcome this, various surface modification and immobilization techniques have been developed to firmly anchor the ionophore to the sensor matrix.

Covalent attachment is the most robust of these techniques. By creating a chemical bond between the ionophore and the polymer, leaching is effectively prevented, which significantly extends the sensor's operational lifetime. scirp.org As previously mentioned, cobalt phthalocyanine (B1677752) ionophores have been successfully attached to polyacrylamide backbones for this purpose. scirp.org This covalent linkage not only improves stability but also influences the sensor's potentiometric response, often leading to more ideal, Nernstian behavior. scirp.org

Another approach involves a multi-step surface modification of the sensor's transducer material. For example, a silicon nitride surface can be chemically modified to generate hydroxyl groups, which are then used to anchor a silane (B1218182) coupling agent like APTES. researchgate.net This modified surface then serves as a platform for the immobilization of ionophore-functionalized nanoparticles, creating a stable and highly sensitive layer for perchlorate detection. researchgate.net These techniques ensure that the ion-sensing component remains an integral part of the material, leading to durable and reliable sensors. scirp.orgresearchgate.net

Smart Material Design for Reversible Perchlorate Response

The frontier of ionophore applications lies in the design of "smart" materials that exhibit a dynamic and reversible response to the presence of perchlorate. These materials go beyond simple detection and can change their physical or chemical properties, such as color or fluorescence, in a controllable and repeatable manner.

One innovative example is the development of a multi-responsive platinum(II) terpyridyl nano-complex. researchgate.net This smart material can undergo a fully reversible conversion between three distinct forms, a process stimulated by the presence of water or formaldehyde. researchgate.net This reversible change in the material's Pt-Pt interactions forms the basis for a dual-visual sensor for perchlorate. researchgate.net Such systems, which integrate multi-stimuli response and full reversibility, are highly desirable for advanced applications. researchgate.net

Another approach involves the use of cationic metal-organic frameworks (MOFs). A silver 4,4'-bipyridine (B149096) nitrate (B79036) (SBN) framework has been shown to selectively trap aqueous perchlorate through a complete and reversible anion exchange process. nih.govacs.org The material is fully reusable and can be regenerated by exposure to a nitrate solution, with new crystal formation allowing for indefinite cycling. nih.govacs.org This demonstrates a robust and reversible system for perchlorate capture. acs.org

Furthermore, anion-induced electrochromism has been observed in a Ruthenium(II)-based metallo-supramolecular polymer. mdpi.com The material's color changes in response to an applied voltage, a process mediated by the transport of perchlorate ions into and out of the polymer film. mdpi.com This reversible electrochromic behavior, which is directly linked to the reversible binding and release of perchlorate, showcases a sophisticated smart material design where an electrical stimulus can control the interaction with the target anion. mdpi.com

Advanced Research Methodologies and Future Perspectives for Perchlorate Ionophore I

Integration with Advanced Spectroscopic Techniques for Real-Time Monitoring

The integration of Perchlorate (B79767) Ionophore I with advanced spectroscopic techniques is pivotal for developing real-time monitoring systems. These methods translate the selective binding of the perchlorate anion by the ionophore into a measurable optical or electrical signal. Key techniques include luminescence and visible absorption spectroscopy, as well as electrochemical impedance spectroscopy (EIS).

In optical sensing, the ionophore is often incorporated into a solid-state material or membrane. The binding of a perchlorate ion can induce a change in the material's optical properties, such as its color or fluorescence intensity. This colorimetric or fluorometric response can be detected in real-time. For instance, some sensor materials illuminate in the presence of perchlorate, providing a direct visual indication. ctc-n.org These optical sensors can be incorporated into devices that use photodiodes or light-emitting diodes (LEDs) for signal transduction, facilitating continuous monitoring. ctc-n.org

Electrochemical impedance spectroscopy (EIS) offers another powerful method for real-time detection. In this approach, a miniaturized sensor is created using materials like gold microelectrodes functionalized with a nanostructured derivative of the ionophore. researchgate.net When the sensor is exposed to a sample containing perchlorate, the binding of the anions at the electrode-solution interface alters the electrical properties, specifically the impedance. By applying a range of frequencies and measuring the resulting impedance, researchers can quantify the perchlorate concentration. researchgate.netresearchgate.net Analysis of the impedance data, often using an equivalent electrical circuit model, provides insights into the phenomena occurring at the sensing membrane, allowing for highly sensitive and real-time measurements. researchgate.net

Spectroscopic TechniquePrinciple of OperationAdvantages for Real-Time Monitoring
Luminescence/Visible Absorption Spectroscopy Perchlorate binding to the ionophore induces a change in the sensor material's color or fluorescence. ctc-n.orgProvides a direct visual or photometric signal; can be adapted for simple, portable devices. ctc-n.org
Electrochemical Impedance Spectroscopy (EIS) Perchlorate binding at the ionophore-functionalized electrode surface changes the electrical impedance. researchgate.netHigh sensitivity; allows for label-free detection; provides detailed information about the sensor-analyte interaction. researchgate.netresearchgate.net

These integrated systems are crucial for applications requiring immediate data, such as monitoring industrial effluents or tracking the progress of environmental remediation efforts.

Development of Self-Calibrating and Self-Reporting Sensing Systems

A significant advancement in sensor technology is the development of self-calibrating and self-reporting systems, which aim to improve accuracy and reliability while reducing the need for manual intervention. While specific examples for Perchlorate Ionophore I are still emerging, the principles are being actively explored in the broader field of ion-selective sensors.

Self-calibrating sensors are designed to automatically correct for drift in the sensor's response over time, which can be caused by factors like leaching of the ionophore or changes in the membrane composition. One conceptual approach involves incorporating a reference or calibration standard directly into the sensing system. This could be achieved through microfluidic systems that periodically introduce a known concentration of perchlorate to the sensor for recalibration or by using materials that have a predictable and stable response to other stimuli, which can then be correlated to the perchlorate concentration. The goal is to ensure consistent and accurate measurements over the sensor's lifespan without frequent manual calibration using external standards. ntsensors.com

Self-reporting sensors , also known as "reagentless" sensors, are designed to produce a direct, unambiguous signal in the presence of the target analyte without the need for additional chemical reagents. Optical sensors based on this compound that provide a colorimetric response are a form of self-reporting system. ctc-n.org For example, a sensor that changes color or illuminates upon binding to perchlorate provides a clear, qualitative or semi-quantitative report of its presence. ctc-n.org More advanced systems aim to generate a signal that is intrinsically and quantitatively linked to the analyte concentration, potentially by using ratiometric sensing principles where the ratio of two different output signals (e.g., fluorescence at two different wavelengths) is measured, providing a built-in reference and enhancing accuracy.

The development of these "smart" sensor systems is a key research direction. For this compound, this could involve creating composite materials where the ionophore is paired with a signal-transducing molecule that reports the binding event, or integrating the ionophore into micro-electro-mechanical systems (MEMS) that can perform automated calibration cycles.

Miniaturization and Portability in Perchlorate Sensor Design

The drive towards field-deployable and on-site analysis has spurred significant research into the miniaturization and portability of perchlorate sensors incorporating this compound. The goal is to move beyond cumbersome laboratory-based analysis and create devices that are inexpensive, rapid, and easy to use. ctc-n.org

A key approach to miniaturization involves the use of microfabrication techniques to create chemical sensors on a small scale. Researchers have successfully developed miniaturized impedimetric sensors using gold (Au) microelectrodes functionalized with a nanostructured cobalt phthalocyanine (B1677752) derivative, which acts as the perchlorate ionophore. researchgate.net This design allows for the detection of perchlorate at extremely low concentrations, with one study reporting a detection limit as low as 17.3 picomolar (pM). researchgate.net

The development of solid-state sensors represents another major advance in portability. These sensors eliminate the need for liquid internal reference solutions, making them more robust and suitable for fieldwork. They can be constructed by applying a thin film containing the ionophore onto a solid contact, such as a gold electrode pre-coated with a conducting polymer like poly(3,4-ethylenedoxythiophene) (PEDOT). scirp.orgmdpi.com This all-solid-state configuration is more durable and can be easily integrated into portable analytical devices. scirp.org

The ultimate aim is to create handheld or easily transportable devices for rapid screening. These could take various forms, from electronic meters to simple colorimetric test strips, similar to pH paper, that change color in response to different perchlorate levels. ctc-n.org Such portable technologies are invaluable for rapid on-site detection of water contaminants without requiring complex electronics or subsequent lab analysis. ctc-n.org

FeatureTechnologyBenefitReported Performance
Miniaturization Functionalized Au microelectrodes researchgate.netHigh sensitivity, small sample volumeDetection limit of 17.3 pM researchgate.net
Portability Solid-state sensor design (e.g., with PEDOT solid contact) scirp.orgmdpi.comRobust, no liquid components, suitable for field useStable response over a wide pH range (4-10.5) scirp.org
Rapid Screening Colorimetric response materials ctc-n.orgSimple, visual detection, no electronics neededUnambiguous detection at 0.1 ppb ctc-n.org

Emerging Applications in Environmental Monitoring and Remediation Research

Sensors based on this compound are finding expanding applications in environmental science, particularly in the critical areas of monitoring and remediation research. Perchlorate is a persistent environmental contaminant found in soil, surface water, and groundwater, often stemming from industrial and military activities. nih.govnih.govnih.gov The development of sensitive and selective sensors is crucial for tracking its presence and for evaluating the effectiveness of cleanup technologies. nih.govclu-in.org

Environmental Monitoring: Portable and real-time sensors enable rapid screening of various water sources, including drinking water, rivers, and lakes. ctc-n.org This capability is vital as regulatory agencies have set low advisory levels for perchlorate in drinking water due to its potential to interfere with thyroid function. nih.govthermofisher.comnih.gov Ionophore-based sensors have been successfully used to determine perchlorate concentrations in real-world samples like lake, sea, and mineral water, providing accurate and precise results. mdpi.com The high selectivity of these sensors is a significant advantage, as they can detect perchlorate even in the presence of high concentrations of other competing anions like chloride, sulfate (B86663), and nitrate (B79036), which are common in environmental samples. ctc-n.orgmdpi.com

Remediation Research: In the context of remediation, these sensors serve as powerful analytical tools to monitor the progress of cleanup efforts. Remediation technologies for perchlorate include ion exchange, bioremediation, and chemical reduction. nih.govclu-in.orgresearchgate.net During these processes, it is essential to continuously measure the perchlorate concentration to assess the efficiency of the removal process. For example, in bioremediation studies, which use microorganisms to degrade perchlorate, sensors can provide real-time data on the rate of degradation. researchgate.net Similarly, when using ion-exchange resins to remove perchlorate from water, sensors can monitor the effluent to determine when the resin is saturated and needs regeneration. nih.govornl.gov The ability to perform these measurements on-site and in real-time greatly accelerates the development and optimization of new remediation strategies.

Challenges and Opportunities in this compound Research

Despite significant progress, research on this compound and its application in sensors faces several challenges that also present opportunities for innovation.

Challenges:

Interference from Other Anions: While many ionophores exhibit good selectivity for perchlorate, interference from other anions with similar physicochemical properties, such as iodide, nitrate, and thiocyanate (B1210189), can be a significant issue, especially in complex environmental or biological samples. mdpi.comnih.gov Overcoming this challenge requires the design of new ionophores with even higher binding affinity and specificity for perchlorate.

Long-Term Stability and Drift: The long-term stability of ionophore-based sensors can be compromised by the slow leaching of the ionophore and other membrane components into the sample solution. This leads to a gradual drift in the sensor's baseline and sensitivity, necessitating frequent recalibration. Covalently attaching the ionophore to the polymer membrane has been explored as a solution to improve stability and has shown promising results, such as achieving a near-Nernstian response. scirp.org

Complex Matrix Effects: Analyzing perchlorate in real-world samples like soil extracts, biological fluids, or high-salinity water presents challenges due to the "matrix effect." researchgate.netnih.gov Other ions and organic matter in the sample can interfere with the sensor's response or foul the membrane surface. nih.gov This often requires sample pretreatment or the development of more robust sensor designs.

Detection Limits: While some miniaturized systems have achieved picomolar detection limits, there is a continuous need to develop sensors that can reliably detect perchlorate at the ultra-trace levels (nanogram per liter) required by increasingly stringent environmental regulations. researchgate.net

Opportunities:

Novel Ionophore Design: There is a significant opportunity in the rational design and synthesis of new ionophores with superior selectivity and binding strength for perchlorate. Supramolecular chemistry, using hosts like bambusuril, offers a promising avenue for creating receptors that are perfectly matched to the size and shape of the perchlorate ion. mdpi.com

Advanced Materials: The integration of this compound with novel nanomaterials (e.g., carbon nanotubes, graphene) and advanced conducting polymers can lead to sensors with enhanced sensitivity, stability, and electrical properties. rsc.org

Multi-Analyte Sensing: An exciting opportunity lies in the development of sensor arrays capable of simultaneously detecting perchlorate and other co-contaminants (e.g., nitrates, bromate). nih.gov This would provide a more comprehensive picture of water quality.

Integration with IoT: Combining portable perchlorate sensors with Internet of Things (IoT) technology could enable the creation of remote, autonomous monitoring networks for large-scale environmental surveillance of water resources.

Roadmap for Future Research Directions and Innovations

Fundamental Ionophore Development:

Computational Design: Utilize molecular modeling and computational chemistry to design next-generation ionophores with unparalleled selectivity and binding affinity for perchlorate, predicting their performance before synthesis.

Supramolecular Chemistry: Expand the exploration of macrocyclic hosts beyond existing structures to develop novel receptors that can encapsulate the perchlorate ion with high specificity, reducing interference from other anions. mdpi.com

Advanced Sensor Platforms:

Chemiresistive and Field-Effect Transistor (FET) Sensors: Move beyond traditional potentiometric and optical methods to develop highly sensitive solid-state sensors based on chemiresistors or FETs. These platforms offer opportunities for extreme miniaturization and direct electronic readout, making them ideal for integration into microchips. rsc.org

Multi-modal Sensing: Create sensor platforms that combine multiple detection methods (e.g., electrochemical and optical) on a single chip. This could provide built-in validation of results and enhance reliability in complex sample matrices.

"Smart" and Autonomous Systems:

Self-Calibrating Microfluidic Systems: Develop "lab-on-a-chip" devices that integrate the perchlorate sensor with microfluidic channels capable of automatically performing periodic self-calibration cycles with an on-board standard.

Wireless Sensor Networks: Integrate miniaturized, low-power perchlorate sensors into wireless nodes that can be deployed in rivers, lakes, and groundwater wells for long-term, real-time environmental monitoring. These networks would transmit data to a central server for analysis and alert generation.

Broadening Applications:

In-situ Remediation Monitoring: Design robust probes that can be placed directly into bioreactors or contaminated soil to provide continuous, real-time feedback on the progress of perchlorate degradation, allowing for dynamic optimization of the remediation process. clu-in.orgresearchgate.net

Food Safety and Biological Monitoring: Adapt sensor technology for the rapid screening of perchlorate in food products and biological fluids like urine, addressing concerns about dietary exposure. scirp.orgnih.gov

Data Science Integration:

Machine Learning for Sensor Data: Apply machine learning algorithms to analyze data from sensor arrays. This can help to de-convolute complex signals, correct for drift and interference, and predict trends in perchlorate contamination levels.

This roadmap points toward a future where advanced sensors based on this compound play a crucial role in environmental protection and public health by providing accessible, accurate, and real-time data on this important contaminant.

Q & A

Q. How is Perchlorate Ionophore I employed in designing potentiometric sensors for perchlorate detection?

this compound is integrated into polyvinyl chloride (PVC) membranes to enhance selectivity for perchlorate (ClO₄⁻) in ion-selective electrodes (ISEs). The ionophore's efficacy depends on the choice of plasticizer, which modulates membrane hydrophobicity and ion selectivity. For example, membranes using nitrophenyl octyl ether (NPOE) as a plasticizer exhibit superior potentiometric selectivity for ClO₄⁻ over interfering anions (e.g., nitrate, sulfate) compared to dibutyl phthalate (DBP) or dibutyl sebacate (DBS) . Researchers should optimize plasticizer-to-ionophore ratios (e.g., 1:1 or 2:1) and validate selectivity coefficients using the separate solution method to minimize cross-reactivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound is not classified as hazardous under OSHA standards, standard precautions include:

  • Skin/eye protection : Use nitrile gloves and EN 166-compliant safety goggles to prevent mechanical irritation .
  • Respiratory protection : N95 masks are recommended if dust generation is anticipated during weighing .
  • Storage : Keep the compound in a dry, inert atmosphere (e.g., argon) to prevent moisture-induced degradation .
  • Disposal : Collect waste in sealed containers for incineration, avoiding drain disposal .

Q. What analytical methods are validated for quantifying perchlorate in environmental samples?

The U.S. EPA Method 6860 specifies ion chromatography coupled with electrospray ionization mass spectrometry (IC/ESI/MS) for detecting ClO₄⁻ in water, soils, and solid wastes. Key steps include:

  • Sample preparation : Ultrasonic extraction with 0.1 M KOH, followed by centrifugation and filtration (0.22 µm).
  • Instrumentation : Use a high-capacity anion-exchange column (e.g., AS20) with a 35 mM KOH eluent.
  • Quality control : Adhere to method-specific QC criteria (e.g., spike recovery rates of 85–115%) and cross-validate with Chapter One protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in thyroid hormone (T3/T4) data during perchlorate exposure studies?

In chronic exposure models (e.g., threespine stickleback), perchlorate-induced thyroid follicle hyperplasia may compensate for hormone disruption, leading to non-monotonic dose responses. For example, T4 levels remained stable at 30–100 ppm exposures but dropped at 10 ppm due to incomplete compensation . To address this:

  • Experimental design : Include multiple developmental stages (larvae, juveniles, adults) and measure thyroid histology alongside hormone assays.
  • Controls : Use iodine-supplemented groups to isolate perchlorate-specific effects from iodine deficiency.
  • Mechanistic studies : Evaluate non-thyroidal pathways (e.g., direct gonad disruption) via RNA-seq or androgen level profiling .

Q. How does anion hydrophobicity influence perchlorate transport efficiency in ionophore-mediated systems?

The transport efficiency of ClO₄⁻ across membranes depends on the Hofmeister series, where lipophilic anions (e.g., ClO₄⁻ > I⁻ > NO₃⁻) enhance ionophore-mediated extraction. For example, increasing ClO₄⁻ concentration in the source phase improves lead(II) transport into organic phases by stabilizing ion-pair formation with the ionophore . Researchers should:

  • Optimize anion concentration : Use ≥100 mM ClO₄⁻ in aqueous phases for maximal extraction.
  • Characterize selectivity : Compare logKselK_{\text{sel}} values using the fixed interference method to quantify co-ion competition .

Q. What strategies mitigate cross-reactivity in perchlorate-selective electrodes with clinical analyzers?

Electrodes containing quaternary ammonium salts (e.g., RAPIDPoint 500 Cl⁻ sensors) are prone to perchlorate interference due to its high lipophilicity. Solutions include:

  • Membrane redesign : Replace traditional anion exchangers with this compound to improve specificity.
  • Calibration adjustments : Incorporate mixed background electrolytes (e.g., 0.1 M NaCl + 0.01 M NaNO₃) to suppress false-positive Cl⁻ readings .
  • Validation : Test interferents like salicylate or benzalkonium heparin at physiologically relevant concentrations .

Q. How can QA/QC protocols ensure reproducibility in perchlorate toxicity studies?

  • Documentation : Develop a Quality Assurance Project Plan (QAPP) detailing sampling, analysis, and data validation procedures .
  • Batch testing : Include reagent blanks, matrix spikes, and duplicate samples in each assay batch to monitor contamination and precision.
  • Instrument calibration : Perform daily checks on IC/ESI/MS systems using NIST-traceable ClO₄⁻ standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.